molecular formula C8H6FNO3 B1317261 1-(5-Fluoro-2-nitrophenyl)ethanone CAS No. 2250-48-8

1-(5-Fluoro-2-nitrophenyl)ethanone

Cat. No. B1317261
CAS RN: 2250-48-8
M. Wt: 183.14 g/mol
InChI Key: VPAGKEZJDCSVOW-UHFFFAOYSA-N
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Patent
US05176737

Procedure details

m-Fluoroacetophenone (20.0 g, 0.14 mol) was cooled to below -5° C. and fuming nitric acid (100 cm3) added dropwise at such a rate that the temperature of the reaction mixture never exceeded -5° C. When the addition was complete the mixture was poured into ice/water. The precipitated yellow solid was filtered, washed with water and dried to give 5-fluoro-2-nitroacetophenone (21.4 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[N+:11]([O-])([OH:13])=[O:12]>>[CH3:9][C:8]([C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.